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Executive Summary

Butylguanidine monohydrochloride (1-Butylguanidine hydrochloride) is a highly versatile
aliphatic guanidine derivative that serves as a critical building block in medicinal chemistry and
pharmaceutical formulation. Characterized by a highly basic guanidino group tethered to a four-
carbon hydrophobic alkyl chain, this compound exhibits unique physicochemical properties,
including surfactant-like behavior and the ability to form robust hydrogen-bonded networks.
This technical guide explores the structural dynamics, biological mechanisms of action, and
validated synthetic protocols for butylguanidine monohydrochloride, providing actionable
insights for drug development professionals.

Chemical Profile and Structural Dynamics

The molecular structure of butylguanidine monohydrochloride consists of a flexible butyl
chain attached to a rigid, planar guanidinium cation. Because it is formulated as a
monohydrochloride salt, the imine nitrogen is protonated, resulting in a delocalized positive
charge distributed symmetrically across the three nitrogen atoms. This resonance stabilization

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b102243#bc-rfq
https://www.benchchem.com/product/b102243/docs?utm_src=pdf-body#butylguanidine-monohydrochloride-molecular-architecture-synthesis-and-applications-in-drug-development
https://www.benchchem.com/product/b102243/docs?utm_src=pdf-body#butylguanidine-monohydrochloride-molecular-architecture-synthesis-and-applications-in-drug-development
https://www.benchchem.com/product/b102243/docs?utm_src=pdf-body#butylguanidine-monohydrochloride-molecular-architecture-synthesis-and-applications-in-drug-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

makes the guanidinium moiety an excellent pharmacophore for interacting with biological

targets such as carboxylate and phosphate groups on proteins and lipid membranes.
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Property

Value

Clinical /| Chemical
Significance

Chemical Name

1-Butylguanidine hydrochloride

Standard IUPAC

nomenclature.

CAS Registry Number

19341-56-1 (Salt) / 462-69-1
(Base)

Unique identifier for API

sourcing[1].

Molecular Formula

C5H14CIN3

Represents the protonated salt

form.

Molecular Weight

151.64 g/mol (Salt)

Low molecular weight ideal for

fragment-based drug design.

Optimal for membrane

Topological Polar Surface Area  ~64.4 A2 interaction without
compromising solubility[1].
Indicates a balanced

LogP (Predicted) 0.61 amphiphilic nature (hydrophilic

head, lipophilic tail)[1].

Mechanisms of Action in Biological Systems

Butylguanidine and its extended alkylguanidine derivatives exhibit a multi-target mechanism of

action, making them patrticularly valuable in the development of novel antibacterial agents and

enzyme inhibitors[2].

Membrane Depolarization (Surfactant-like Activity)

The amphiphilic nature of alkylguanidines allows them to act as cationic surfactants. The

positively charged guanidinium headgroup binds electrostatically to the negatively charged

phospholipid headgroups of bacterial cell membranes. Concurrently, the lipophilic butyl chain

inserts into the hydrophobic lipid bilayer. This dual interaction disrupts membrane integrity,
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leading to rapid depolarization, leakage of intracellular contents, and ultimately, bacterial cell
death[3]. This mechanism is highly resilient against traditional pathways of antimicrobial

resistance[?2].

ATP Synthase Inhibition

Beyond membrane disruption, alkylguanidines act as potent competitive inhibitors of cellular
energy machinery. They specifically target the Flcatalytic domain of ATP synthase. The
guanidinium group mimics the natural arginine residues involved in phosphate binding,
effectively blocking both ATP hydrolysis and ATP synthesis[4]. This targeted energy depletion is
highly synergistic with the physical membrane disruption.

Electrostatic Binding
& Hydrophobic Insertion

Membrane Depolarization
Synergistic Collapse

- & Structural Lysis
Butylguanidine \> ATP Depletion

i P Competitive Inhibition i
(Polycationic Amphiphile) (Arginine Mimicry) F1-ATP Synthase Blocks ATP Synthesis & Cell Death

gl (Catalytic Domain)

Bacterial Cell Membrane
(Anionic Phospholipids)

Click to download full resolution via product page

Diagram 1: Dual-action biological mechanism of alkylguanidines targeting membranes and ATP

synthase.

Experimental Protocol: Synthesis of Butylguanidine
Monohydrochloride

The synthesis of highly pure butylguanidine monohydrochloride requires precise control
over nucleophilic addition to prevent the formation of di- or tri-substituted byproducts. The
following self-validating protocol utilizes 1H-pyrazole-1-carboxamidine hydrochloride as a
superior guanylating agent compared to volatile cyanamide[5].
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Step-by-Step Methodology

o Reagent Preparation & Activation:

o Action: Suspend 1.0 equivalent of 1H-pyrazole-1-carboxamidine hydrochloride in
anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

o Causality: Anhydrous conditions are critical. The presence of water can lead to the
competitive hydrolysis of the guanylating agent into urea derivatives, drastically reducing
the atom economy of the reaction.

e Nucleophilic Addition:

o Action: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of n-butylamine
dropwise over 15 minutes.

o Causality: The nucleophilic attack of the primary aliphatic amine on the electrophilic
amidine carbon is exothermic. Strict thermal control prevents the over-alkylation and
formation of poly-guanylated side products.

o Catalytic Coupling:

o Action: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture. Heat the
reaction to 80°C and stir for 6 hours.

o Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It deprotonates the
n-butylamine, enhancing its nucleophilicity without competing for the electrophilic center,
thereby driving the formation of the guanidinium intermediate[5].

o Precipitation & Self-Validating Isolation:

o Action: Cool the reaction mixture to room temperature and pour it into a 10-fold excess of
cold diethyl ether while stirring vigorously. Collect the resulting white precipitate via
vacuum filtration.

o Causality: This step acts as a self-validating purification system. The highly polar
butylguanidine hydrochloride salt is completely insoluble in non-polar ether and
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precipitates instantly. Unreacted amines, pyrazole byproducts, and residual DMF remain
highly soluble in the ether phase and are washed away.

e Recrystallization:

o Action: Recrystallize the crude solid from a minimal volume of boiling absolute ethanol to
yield pure 1-butylguanidine monohydrochloride crystals.
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Diagram 2: Step-by-step synthetic workflow for high-purity butylguanidine
monohydrochloride.

Applications in Advanced Drug Development
Synthesis of Alkylguanidino Ureas (AGUSs)

Butylguanidine is a primary scaffold for synthesizing AlkylGuanidino Ureas (AGUs). By reacting
butylguanidine with various isocyanates, researchers can generate diverse libraries of AGUs.
These derivatives are currently under intense investigation for their ability to combat multidrug-
resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and
carbapenem-resistant Gram-negative bacteria, often showing synergistic effects when co-
administered with last-resort antibiotics like colistin[3].

Pharmaceutical Formulation Surfactants

Due to its amphiphilic structure, butylguanidine can be utilized as a dual-function excipient in
pharmaceutical formulations. It acts as a cationic surfactant that lowers the surface tension of
agueous solutions while simultaneously providing preservative (antimicrobial) benefits,
protecting the formulation from bacterial and fungal contamination during its shelf life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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